molecular formula C17H13N3O6S B2574790 3-((3-(4-Nitrobenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid CAS No. 1008010-62-5

3-((3-(4-Nitrobenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid

Cat. No.: B2574790
CAS No.: 1008010-62-5
M. Wt: 387.37
InChI Key: LNIVCWBOVMLVDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((3-(4-Nitrobenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid is a complex organic compound that features a thiazolidine ring, a nitrobenzyl group, and a benzoic acid moiety

Properties

IUPAC Name

3-[[3-[(4-nitrophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O6S/c21-15-14(18-12-3-1-2-11(8-12)16(22)23)27-17(24)19(15)9-10-4-6-13(7-5-10)20(25)26/h1-8,14,18H,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIVCWBOVMLVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-(4-Nitrobenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thioamide under acidic conditions.

    Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via a nucleophilic substitution reaction, where a nitrobenzyl halide reacts with the thiazolidine intermediate.

    Coupling with Benzoic Acid: The final step involves coupling the nitrobenzyl-thiazolidine intermediate with benzoic acid, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-((3-(4-Nitrobenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The benzoic acid moiety can participate in esterification reactions with alcohols in the presence of acid catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alcohols and acid catalysts like sulfuric acid (H2SO4).

Major Products

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: The major products would be esters of the benzoic acid moiety.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-((3-(4-Nitrobenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets, while the thiazolidine ring can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzoic Acid: Shares the nitrobenzyl group but lacks the thiazolidine ring.

    Thiazolidine-2,4-dione: Contains the thiazolidine ring but lacks the nitrobenzyl and benzoic acid moieties.

    Benzylamine: Contains the benzyl group but lacks the nitro and thiazolidine functionalities.

Uniqueness

3-((3-(4-Nitrobenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

3-((3-(4-Nitrobenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid is a complex organic compound characterized by a thiazolidine ring, a nitrobenzyl group, and a benzoic acid moiety. This structure suggests potential biological activities that warrant investigation, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

The compound can be synthesized through several steps involving the formation of the thiazolidine ring, introduction of the nitrobenzyl group, and coupling with benzoic acid. A typical synthetic route includes:

  • Formation of the Thiazolidine Ring : Reacting a suitable amine with a thioamide under acidic conditions.
  • Introduction of the Nitrobenzyl Group : Utilizing nucleophilic substitution reactions with nitrobenzyl halides.
  • Coupling with Benzoic Acid : Employing coupling reagents like EDCI in the presence of bases such as triethylamine.

Biological Activity Overview

Research indicates that compounds containing thiazolidine rings exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activity of 3-((3-(4-Nitrobenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid has been explored in various studies.

Antimicrobial Activity

Studies have shown that derivatives of thiazolidine compounds can possess notable antimicrobial properties. For instance:

  • A series of thiazolidine derivatives were tested against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Candida albicans. Some exhibited weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity against C. albicans .
CompoundActivity Against Gram-positiveActivity Against Gram-negativeActivity Against Fungi
3aModerateMinorModerate
3dModerateModerateModerate

Anticancer Activity

The anticancer potential of thiazolidine derivatives has been documented. In vitro studies have shown that certain compounds exhibit significant inhibitory effects on cancer cell lines such as MCF-7 and A549. For example:

  • Compounds derived from para-aminobenzoic acid showed IC50 values ranging from 21.3 to 28.3 µM against various cancer cell lines, indicating promising anticancer activity .

The mechanism of action for 3-((3-(4-Nitrobenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid likely involves interactions at the molecular level with specific enzymes or receptors. The nitro group can be reduced to form reactive intermediates that may interact with biological targets, while the thiazolidine ring enhances binding affinity and specificity.

Case Studies

  • Case Study on Antimicrobial Activity : A recent study synthesized various thiazolidine derivatives and tested them against multiple pathogens. The results indicated that specific substitutions on the thiazolidine ring significantly influenced biological activity, highlighting the importance of structural modifications in enhancing efficacy .
  • Case Study on Anticancer Properties : In another investigation, several derivatives were screened for their antiproliferative effects on human cancer cell lines. Notably, one compound demonstrated an IC50 value comparable to standard chemotherapeutics, underscoring its potential as an anticancer agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.